molecular formula C16H29NO B1588728 1-Morpholinocyclododecene CAS No. 3725-39-1

1-Morpholinocyclododecene

Cat. No.: B1588728
CAS No.: 3725-39-1
M. Wt: 251.41 g/mol
InChI Key: SZTBSJOMNRSBGA-MHWRWJLKSA-N
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Description

1-Morpholinocyclododecene (CAS 3725-39-1) is a morpholine-substituted cyclic enamine with a 12-membered cycloalkene ring. Its molecular formula is C₁₆H₂₉NO, and it has a molecular weight of 251.412 g/mol . The compound is synthesized via the titanium tetrachloride (TiCl₄)-catalyzed reaction between morpholine and cyclododecanone, forming a yellowish viscous liquid with a boiling point of 142–144°C at 0.5 Torr . It is commercially available through suppliers like TCI Chemicals and is utilized in organic synthesis, particularly in chain-extension reactions for producing long-chain dicarboxylic acids .

Properties

IUPAC Name

4-[(1E)-cyclododecen-1-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTBSJOMNRSBGA-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=CCCCC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCC/C(=C\CCCC1)/N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309274
Record name 1-Morpholino-1-cyclododecene
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Molecular Weight

251.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3725-39-1
Record name 1-Morpholino-1-cyclododecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3725-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Cyclododecen-1-yl)morpholine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Morpholino-1-cyclododecene
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Record name 4-(1-cyclododecen-1-yl)morpholine
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Preparation Methods

Chemical Reactions Analysis

1-Morpholinocyclododecene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include various morpholine derivatives and cyclododecane derivatives .

Scientific Research Applications

1-Morpholinocyclododecene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Morpholinocyclododecene involves its interaction with various molecular targets. The morpholine ring can interact with biological receptors, potentially influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following morpholine-derived enamines share structural and functional similarities with 1-Morpholinocyclododecene but differ in ring size and properties:

Table 1: Key Properties of Morpholine-Substituted Cyclic Enamines

Compound Name CAS Number Molecular Formula Boiling Point (°C, Pressure) Synthesis Method Key Applications
This compound 3725-39-1 C₁₆H₂₉NO 142–144 (0.5 Torr) TiCl₄-catalyzed enamine formation Chain extension in dicarboxylic acid synthesis
1-Morpholinocyclooctene C₁₂H₂₁NO 106–108 (0.5 Torr) Dean-Stark water removal Intermediate in lactone synthesis
1-Morpholinocycloheptene C₁₁H₁₉NO 85–86 (0.5 Torr) Dean-Stark water removal Precursor for macrocyclic lactones
1-Morpholinocyclohexene 670-80-4 C₁₀H₁₇NO 115–116 (6 Torr) Azeotropic water removal Not explicitly stated
1-Morpholinocyclopentene 936-52-7 C₉H₁₅NO Commercial availability

Structural and Physical Properties

  • Ring Size and Stability: Larger rings (e.g., cyclododecene) exhibit higher boiling points due to increased molecular weight and van der Waals interactions. For instance, this compound (12-membered ring) boils at 142–144°C, while smaller analogs like 1-Morpholinocyclohexene (6-membered ring) boil at 115–116°C . Pressure variations during measurements (e.g., 0.05 Torr vs. 0.5 Torr) account for discrepancies in literature values .

Biological Activity

1-Morpholinocyclododecene is a cyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by a morpholine ring fused to a cyclododecene structure. This unique configuration is believed to contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at various receptor sites, modulating their activity and influencing physiological responses.
  • Enzyme Modulation : It could interact with specific enzymes, affecting metabolic pathways and cellular functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain pathogens.
  • Anticancer Potential : There is emerging evidence indicating that this compound may inhibit the growth of cancer cells through apoptosis induction or cell cycle arrest.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits growth of pathogens
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates metabolic pathways

Case Studies

Several case studies have investigated the effects of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cancer Research : In vitro studies showed that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer drug.
  • Metabolic Studies : Research involving metabolic profiling indicated that this compound could alter lipid metabolism in liver cells, suggesting implications for metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Morpholinocyclododecene

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